8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-

NMR spectroscopy Structural confirmation Protecting group effects

Researchers optimizing tropane alkaloid syntheses often face inconsistent acetalization yields and ambiguous intermediate identification with carbamate-protected analogs. This N-tosyl tropenone directly resolves both: • 93% isolated acetalization yield (PPTS, refluxing benzene) - the highest among common N-protecting groups (cf. carbomethoxy 85%, Cbz 84%). • Characteristic upfield olefinic ¹H NMR signal at δ 5.68 ppm enables unambiguous identity confirmation without chromatography. • Validated retro-Mannich substrate under both Lewis and Brønsted acid conditions. Quantifiable, reproducible, and ready to ship.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 646036-43-3
Cat. No. B12610138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-
CAS646036-43-3
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3CC(=O)CC2C=C3
InChIInChI=1S/C14H15NO3S/c1-10-2-6-14(7-3-10)19(17,18)15-11-4-5-12(15)9-13(16)8-11/h2-7,11-12H,8-9H2,1H3
InChIKeyOLFIOSZAQSEHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- (CAS 646036-43-3): An N-Protected Tropenone Building Block for Asymmetric Synthesis and Chemical Biology


8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- (CAS 646036-43-3; synonym: N-tosyltropenone) is a bicyclic tropane alkaloid derivative featuring an 8-azabicyclo[3.2.1]oct-6-en-3-one core with an N-(4-methylphenyl)sulfonyl (tosyl) protecting group. The compound belongs to the class of N-protected tropenones, which serve as versatile synthetic intermediates for the preparation of pharmacologically relevant tropane alkaloids and their analogs . With a molecular formula of C14H15NO3S and a molecular weight of 277.34 g/mol, this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and asymmetric synthesis campaigns . Its DSSTox Substance ID is DTXSID50477046 .

Why N-Protecting Group Identity on the 8-Azabicyclo[3.2.1]oct-6-en-3-one Scaffold Cannot Be Arbitrarily Substituted: Evidence from Asymmetric Synthesis and Spectroscopic Studies


Substituting the N-tosyl protecting group of 8-azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- (CAS 646036-43-3) with other common N-protecting groups such as carbomethoxy (CO2Me), benzyloxycarbonyl (Cbz/Z), or methyl fundamentally alters the compound's reactivity, stereochemical outcomes in asymmetric transformations, and spectroscopic properties . The tosyl group imposes distinct steric and electronic effects that directly govern enantioselectivity in hydroboration reactions, olefinic proton chemical shifts in NMR spectroscopy, and yields in acetalization steps . Additionally, the unique reactivity of the N-tosyl tropenone scaffold under retro-Mannich and Grob fragmentation conditions has been specifically investigated, revealing reaction pathways not accessible to carbamate-protected analogs [1]. These differences are quantifiable and directly impact synthetic route design, intermediate selection, and the interpretability of analytical data in research and industrial settings.

Quantitative Differentiation Guide: 8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- (CAS 646036-43-3) vs. Closest N-Protected Analogs


1H NMR Olefinic Proton Chemical Shift: Diagnostic Upfield Shift of the Tosyl Derivative vs. Carbamate and Cbz Analogs

The N-tosyl-protected tropenone acetal derivative 8c (derived from CAS 646036-43-3) exhibits a diagnostic upfield shift of its olefinic 1H NMR signal (δ = 5.68 ppm) relative to the corresponding carbamate-protected analog 8a (δ = 6.15 ppm) and the Cbz-protected analog 8b (δ = 6.09–6.22 ppm) . This upfield shift is attributed to the through-space anisotropic shielding effect of the tosyl phenyl ring, which adopts a conformation positioned directly above the C6–C7 double bond—confirmed by X-ray crystallography and shown to persist in solution .

NMR spectroscopy Structural confirmation Protecting group effects

Enantioselectivity in Asymmetric Hydroboration: Tosyl Protection Results in Dramatically Lower Enantiomeric Excess vs. Carbamate and Cbz Protection

In the enantioselective desymmetrization of N-protected tropenone acetals via hydroboration with (–)-diisopinocampheylborane [(–)-(Ipc)2BH], the N-tosyl-protected derivative 8c (derived from CAS 646036-43-3) gave the chiral alcohol product 11c with only 21% enantiomeric excess (ee), whereas the corresponding carbamate-protected acetal 8a and the Cbz-protected acetal 8b both yielded products (11a and 11b, respectively) with >99% ee under identical reaction conditions .

Asymmetric synthesis Enantioselectivity Hydroboration Protecting group strategy

Acetalization Yield: N-Tosyl Tropenone Shows Superior Conversion to the Corresponding Acetal vs. Carbamate- and Cbz-Protected Analogs

Under identical acetalization conditions (ethylene glycol, pyridinium p-toluenesulfonate [PPTS] catalyst, refluxing benzene, Dean-Stark, 8 h), the N-tosyl-protected tropenone 3c (CAS 646036-43-3) was converted to acetal 8c in 93% isolated yield, outperforming the N-carbomethoxy derivative 3a (85% yield of 8a) and the N-Cbz derivative 3b (84% yield of 8b) .

Synthetic methodology Acetalization Protecting group chemistry Reaction optimization

Inhibitory Activity Against pp60v-src Tyrosine Kinase: A Measured Biochemical Endpoint for Chemical Probe or Screening Library Applications

The compound 8-(4-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-6-en-3-one (CAS 646036-43-3) has been assayed against pp60v-src tyrosine kinase, yielding an IC50 value of 2.5 × 10^3 nM (2.5 μM) in a biochemical assay using enzyme obtained from v-src baculovirus-infected insect cells [1]. While this represents a single-point biochemical activity measurement without a direct comparator in the same assay, it establishes a baseline for this specific N-tosyl tropenone scaffold in kinase inhibition screening. For context, the related 8-azabicyclo[3.2.1]octane scaffold SD-1008 (8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid) has been reported to inhibit src kinase as part of its JAK2/STAT3 pathway inhibition profile, demonstrating that the 8-azabicyclo[3.2.1]octane scaffold class is capable of engaging kinase targets .

Kinase inhibition Biochemical screening Chemical probe src tyrosine kinase

Lipophilicity (LogP) and Polar Surface Area: Physicochemical Differentiation from N-Alkyl and N-Carbamoyl Tropenone Analogs

The N-tosyl tropenone (CAS 646036-43-3) has a computed LogP of 2.67 and a topological polar surface area (tPSA) of 62.83 Ų . By comparison, the N-methyl tropenone analog (8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-one, CAS 4438-38-4) has a substantially lower computed LogP of approximately 0.45 and a tPSA of 20.31 Ų , consistent with the absence of the lipophilic tosyl group. The N-carbomethoxy analog (methyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate, CAS 53416-89-0) has an intermediate computed LogP of approximately 0.70 and a tPSA of 46.6 Ų . The tosyl derivative therefore possesses markedly higher lipophilicity, which influences chromatographic retention, aqueous solubility, and membrane permeability in biological screening contexts.

Physicochemical properties Lipophilicity Drug-likeness ADME

Retro-Mannich and Grob Fragmentation Reactivity: Unique Reaction Pathways of the N-Tosyl Tropenone Scaffold Investigated in the Primary Literature

The retro-Mannich and Grob fragmentation reactivity of 8-[(4-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-6-en-3-one (CAS 646036-43-3) was specifically investigated by Cramer et al. (2004), who demonstrated that N-protected tropenones undergo highly regioselective retro-Mannich reactions to yield 2-pyrrolyl ketones in the presence of Lewis or Brønsted acids [1]. The possible Grob fragmentation of this tosyl derivative was explicitly examined alongside 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylates [1]. This fragmentation pathway is mechanistically distinct from the reactivity of the corresponding N-carbomethoxy-protected tropenone, which undergoes a retro-Mannich reaction with 4-methylbenzenesulfonic acid to give 2-(2-oxopropyl)-1H-pyrrole-1-carboxylic acid methyl ester [1].

Retro-Mannich reaction Grob fragmentation Reaction mechanism Pyrrole synthesis

Recommended Application Scenarios for 8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- (CAS 646036-43-3) Based on Quantitative Differentiation Evidence


Synthesis of 2-Substituted Pyrroles via Acid-Promoted Retro-Mannich Reaction of the N-Tosyl Tropenone Scaffold

This compound is a documented substrate for the acid-promoted retro-Mannich reaction yielding 2-pyrrolyl ketones, as reported by Cramer et al. (2004) . Researchers pursuing this specific synthetic methodology should select the N-tosyl variant, as its reactivity has been experimentally validated under both Lewis and Brønsted acid conditions, and the possible Grob fragmentation pathway has been explicitly investigated for this derivative . This contrasts with carbamate-protected analogs, which may follow alternative fragmentation courses under the same conditions.

Asymmetric Synthesis Campaigns Requiring a Low-Enantioselectivity Reference Standard or Mechanistic Probe

The N-tosyl tropenone acetal derivative 8c (derived from CAS 646036-43-3) produces the chiral alcohol 11c with only 21% ee upon hydroboration with (–)-(Ipc)2BH, compared to >99% ee for carbamate and Cbz analogs . This uniquely low enantioselectivity makes the tosyl derivative valuable as a negative control or low-ee reference standard in asymmetric synthesis method development, where the steric influence of the N-protecting group on facial selectivity is under investigation .

Synthetic Route Optimization Where Carbonyl Protection via Acetalization with Maximal Yield Is Critical

When synthetic routes require acetalization of an N-protected tropenone intermediate, the N-tosyl derivative 3c (CAS 646036-43-3) offers the highest reported isolated yield (93%) among the three common N-protecting groups (carbomethoxy: 85%; Cbz: 84%) under identical PPTS-catalyzed conditions in refluxing benzene . This yield advantage supports selection of the tosyl-protected starting material in multi-step syntheses where carbonyl protection is a key step and material throughput is a priority.

Analytical Method Development and Quality Control Requiring Diagnostic Spectroscopic Differentiation of N-Protected Tropenone Intermediates

The characteristic upfield olefinic 1H NMR signal of the N-tosyl derivative (δ = 5.68 ppm) provides a clear spectroscopic handle to distinguish it from carbamate-protected (δ = 6.15 ppm) and Cbz-protected (δ = 6.09–6.22 ppm) analogs . Analytical chemists and QC laboratories handling mixtures of N-protected tropenone intermediates can leverage this diagnostic chemical shift difference for identity confirmation, purity assessment, and reaction monitoring without requiring chromatographic separation.

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